molecular formula C5H10Na2O6S2 B14160939 Sodium pentane-1,5-disulfonate CAS No. 36589-64-7

Sodium pentane-1,5-disulfonate

Cat. No.: B14160939
CAS No.: 36589-64-7
M. Wt: 276.2 g/mol
InChI Key: POPFDXHLIUYQRL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium pentane-1,5-disulfonate is an organic compound with the molecular formula C5H10Na2O6S2. It is a disulfonate ester, which means it contains two sulfonate groups attached to a pentane backbone. This compound is primarily used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium pentane-1,5-disulfonate can be synthesized through a sulfonation reaction. One common method involves reacting anhydrous sodium sulfite with bromopentane in the presence of a catalyst such as tetrapropylammonium bromide. The reaction mixture is heated and refluxed until the reaction is complete. The product is then purified through distillation and recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as Soxhlet extraction and vacuum drying are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium pentane-1,5-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

Mechanism of Action

The mechanism by which sodium pentane-1,5-disulfonate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biochemical applications, it can facilitate the solubilization of hydrophobic compounds, enhancing their bioavailability and interaction with target molecules .

Comparison with Similar Compounds

Uniqueness: Sodium pentane-1,5-disulfonate is unique due to its dual sulfonate groups, which provide enhanced surfactant properties compared to compounds with a single sulfonate group. This makes it particularly effective in applications requiring strong surface-active agents .

Properties

CAS No.

36589-64-7

Molecular Formula

C5H10Na2O6S2

Molecular Weight

276.2 g/mol

IUPAC Name

disodium;pentane-1,5-disulfonate

InChI

InChI=1S/C5H12O6S2.2Na/c6-12(7,8)4-2-1-3-5-13(9,10)11;;/h1-5H2,(H,6,7,8)(H,9,10,11);;/q;2*+1/p-2

InChI Key

POPFDXHLIUYQRL-UHFFFAOYSA-L

Canonical SMILES

C(CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.